An In-depth Technical Guide to Butyl 6-hydroxyhexanoate: Synthesis, Characterization, and Applications in Advanced Drug Development
An In-depth Technical Guide to Butyl 6-hydroxyhexanoate: Synthesis, Characterization, and Applications in Advanced Drug Development
This technical guide provides a comprehensive overview of Butyl 6-hydroxyhexanoate, a versatile bifunctional molecule increasingly recognized for its utility in organic synthesis and as a key building block in the development of advanced biomedical materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and burgeoning applications.
Core Molecular Attributes of Butyl 6-hydroxyhexanoate
Butyl 6-hydroxyhexanoate is an aliphatic ester characterized by a terminal hydroxyl group and a butyl ester functionality. This unique structure imparts it with properties that are highly valuable in chemical synthesis, particularly in polymer chemistry.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₃ | [1] |
| Molecular Weight | 188.26 g/mol | [1] |
| IUPAC Name | butyl 6-hydroxyhexanoate | [1] |
| CAS Number | 15545-98-9 | [1] |
Synthesis of Butyl 6-hydroxyhexanoate: A Tale of Two Pathways
The synthesis of Butyl 6-hydroxyhexanoate can be approached through two primary methodologies: enzymatic synthesis, which offers high selectivity and mild reaction conditions, and traditional chemical synthesis. The choice between these pathways is often dictated by the desired purity, scalability, and economic considerations of the intended application.
Enzymatic Synthesis: The Green Chemistry Approach
Enzymatic synthesis, particularly through lipase-catalyzed esterification, represents a highly efficient and environmentally benign route to Butyl 6-hydroxyhexanoate. Lipases are a class of enzymes that can catalyze the formation of ester bonds with high regio- and enantioselectivity.[2][3]
The core of this process involves the direct esterification of 6-hydroxyhexanoic acid with butanol, catalyzed by an immobilized lipase such as Candida antarctica lipase B (CALB), which is widely recognized for its broad substrate specificity and stability in organic solvents.[3]
The primary advantage of enzymatic synthesis lies in its specificity. The enzyme selectively catalyzes the esterification of the carboxylic acid group of 6-hydroxyhexanoic acid with butanol, leaving the terminal hydroxyl group untouched. This eliminates the need for protecting group chemistry, which is often a multi-step and yield-reducing process in traditional organic synthesis. Furthermore, the reaction is typically conducted under mild temperature and pH conditions, minimizing the formation of byproducts and simplifying the purification process.
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Reactant Preparation: In a round-bottom flask, dissolve 6-hydroxyhexanoic acid (1 equivalent) and butanol (1.5 equivalents) in a suitable organic solvent such as toluene or heptane. The use of a slight excess of butanol can help to drive the reaction equilibrium towards product formation.
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Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, which is immobilized CALB) to the reaction mixture. The amount of enzyme is typically in the range of 5-10% by weight of the limiting reactant.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically between 40-60°C. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
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Water Removal: As esterification is a condensation reaction that produces water, its removal is crucial to shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.
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Work-up and Purification: Once the reaction is complete, the immobilized enzyme is removed by simple filtration and can be reused. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure Butyl 6-hydroxyhexanoate.
Caption: Workflow for the enzymatic synthesis of Butyl 6-hydroxyhexanoate.
Chemical Synthesis: The Conventional Approach
Chemical synthesis provides a more traditional route to Butyl 6-hydroxyhexanoate. While it may involve more steps and harsher conditions compared to the enzymatic method, it is a well-established and scalable process. A common approach is the Fischer esterification of 6-hydroxyhexanoic acid with butanol in the presence of an acid catalyst.
This method is often favored for its cost-effectiveness at large scales and the ready availability of the required reagents and catalysts. The use of a strong acid catalyst accelerates the reaction rate, allowing for shorter reaction times compared to some enzymatic processes. However, the lack of selectivity necessitates a protection-deprotection strategy for the terminal hydroxyl group if side reactions such as ether formation or self-polymerization are to be avoided, although for a simple esterification, careful control of reaction conditions can often provide the desired product in acceptable yields.
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Reactant and Catalyst Charging: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 6-hydroxyhexanoic acid (1 equivalent), butanol (3-5 equivalents, serving as both reactant and solvent), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol%).
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Reaction: The mixture is heated to reflux. The water formed during the reaction is azeotropically removed with butanol and collected in the Dean-Stark trap. The reaction is monitored by TLC or GC until the starting carboxylic acid is consumed.
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Neutralization and Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like diethyl ether or ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure Butyl 6-hydroxyhexanoate.
Caption: Workflow for the chemical synthesis of Butyl 6-hydroxyhexanoate.
Analytical Characterization
Thorough characterization of Butyl 6-hydroxyhexanoate is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
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¹H NMR: The proton NMR spectrum of Butyl 6-hydroxyhexanoate is expected to show characteristic signals for the butyl group protons, the protons of the hexanoate backbone, and the proton of the terminal hydroxyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard such as tetramethylsilane (TMS).
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Expected Chemical Shifts (in CDCl₃):
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~4.05 ppm (triplet, 2H): -O-CH₂ -CH₂-CH₂-CH₃
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~3.64 ppm (triplet, 2H): -CH₂ -OH
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~2.30 ppm (triplet, 2H): -C(=O)-CH₂ -
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~1.60-1.70 ppm (multiplet, 4H): -O-CH₂-CH₂ - and -C(=O)-CH₂-CH₂ -
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~1.35-1.50 ppm (multiplet, 4H): -CH₂-CH₂ -CH₂-OH and -O-CH₂-CH₂-CH₂ -CH₃
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~0.93 ppm (triplet, 3H): -CH₂-CH₃
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A broad singlet for the -OH proton, the chemical shift of which is concentration-dependent.
-
-
-
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.
-
Expected Chemical Shifts (in CDCl₃):
-
~174 ppm: C =O (ester carbonyl)
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~64 ppm: -O-CH₂ - (butyl ester)
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~62 ppm: -CH₂ -OH (terminal alcohol)
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~34 ppm: -C(=O)-CH₂ -
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~32 ppm: -CH₂ -CH₂-OH
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~30 ppm: -O-CH₂-CH₂ -
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~25 ppm: -C(=O)-CH₂-CH₂ -
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~24 ppm: -CH₂-CH₂ -CH₂-OH
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~19 ppm: -O-CH₂-CH₂-CH₂ -
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~13 ppm: -CH₃
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Characteristic Absorptions:
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~3400 cm⁻¹ (broad): O-H stretching vibration of the terminal hydroxyl group.
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~2930 cm⁻¹ and ~2860 cm⁻¹: C-H stretching vibrations of the aliphatic methylene and methyl groups.
-
~1735 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.
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~1170 cm⁻¹: C-O stretching vibration of the ester linkage.
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of Butyl 6-hydroxyhexanoate and confirming its molecular weight. The gas chromatogram will show a single major peak for the pure compound, and the mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns.[1]
Applications in Drug Development and Biomaterials
The bifunctional nature of Butyl 6-hydroxyhexanoate makes it a valuable molecule in the field of drug development, primarily as an initiator for the synthesis of biodegradable polymers used in drug delivery systems and tissue engineering.
Initiator for Ring-Opening Polymerization of ε-Caprolactone
Butyl 6-hydroxyhexanoate can act as an initiator for the ring-opening polymerization (ROP) of ε-caprolactone to produce poly(ε-caprolactone) (PCL).[4][5] PCL is a biocompatible and biodegradable polyester with a wide range of biomedical applications, including long-term implantable devices, drug delivery systems, and scaffolds for tissue engineering.[6][7]
In the presence of a suitable catalyst, such as stannous octoate (Sn(Oct)₂), the hydroxyl group of Butyl 6-hydroxyhexanoate attacks the carbonyl carbon of the ε-caprolactone monomer, initiating the ring-opening and the subsequent propagation of the polymer chain.[8][9] The butyl ester end of the initiator remains as a terminal group on the resulting PCL chain.
Caption: Ring-opening polymerization of ε-caprolactone initiated by Butyl 6-hydroxyhexanoate.
The molecular weight of the resulting PCL can be controlled by adjusting the molar ratio of the monomer to the initiator. This is a critical feature for designing drug delivery systems, as the molecular weight of the polymer influences its degradation rate and, consequently, the drug release profile.
Role in Drug Delivery Systems
The PCL synthesized using Butyl 6-hydroxyhexanoate as an initiator can be formulated into various drug delivery platforms, including:
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Nanoparticles and Microparticles: These can encapsulate a wide range of therapeutic agents, protecting them from degradation and enabling controlled release over extended periods.
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Implants: Biodegradable PCL implants can provide localized and sustained drug delivery directly to the target site, minimizing systemic side effects.
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Scaffolds for Tissue Engineering: Drug-eluting PCL scaffolds can support tissue regeneration while simultaneously delivering growth factors or other bioactive molecules to promote healing.
The butyl end-group introduced by the initiator can also be a site for further chemical modification, allowing for the attachment of targeting ligands or other functional moieties to enhance the performance of the drug delivery system.
Conclusion
Butyl 6-hydroxyhexanoate is a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis, either through green enzymatic routes or scalable chemical methods, coupled with its utility as an initiator for the production of biocompatible and biodegradable polymers like PCL, positions it as a key enabling technology in the design of next-generation drug delivery systems and tissue engineering constructs. A thorough understanding of its synthesis and characterization is paramount for its effective application in these advanced fields.
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